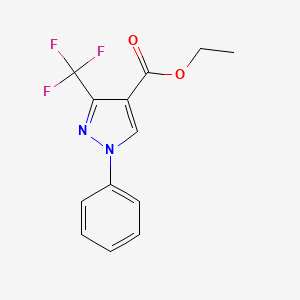

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJREZLCGQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its rigid pyrazole scaffold, substituted with a phenyl group, a trifluoromethyl moiety, and an ethyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed reaction mechanism, a step-by-step experimental protocol, and key optimization parameters.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The pyrazole ring can be conceptually disconnected at the N1-C5 and N2-C3 bonds, leading back to two key starting materials: phenylhydrazine and a trifluoromethyl-containing β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate. This approach is based on the well-established Knorr pyrazole synthesis.

A Technical Guide to the Physicochemical Characterization of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and metabolic stability have made it a versatile template for designing therapeutic agents across diverse areas, including anti-inflammatory, anticancer, and antimicrobial applications.[2][3] The strategic incorporation of specific substituents can dramatically modulate a molecule's biological activity and pharmacokinetic profile.

In the case of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, two such modifications are of paramount importance: the 1-phenyl group and the 3-trifluoromethyl group. The trifluoromethyl (-CF3) moiety is particularly notable for its ability to enhance metabolic stability, improve binding affinity through favorable lipophilic and electronic interactions, and increase bioavailability.[4]

As a potentially novel scaffold, a rigorous and systematic evaluation of the physicochemical properties of this compound is not merely a formality; it is the foundational step in assessing its viability as a drug candidate or advanced intermediate. These properties govern everything from synthetic feasibility and formulation to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust data package.

Part 1: Structural Verification and Identity Confirmation

Before any other property can be reliably measured, the unambiguous confirmation of the molecule's identity and structure is imperative. This initial phase serves as the bedrock for all subsequent analyses.

Molecular Weight and Formula Confirmation via Mass Spectrometry

Rationale: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), offering the most definitive initial confirmation that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) can further validate the elemental composition against the theoretical formula (C₁₃H₁₁F₃N₂O₂).

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the pyrazole nitrogen can be protonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₁₁F₃N₂O₂, the expected monoisotopic mass is 284.0772 g/mol , so the [M+H]⁺ ion should appear at m/z 285.0850. The measured mass should be within 5 ppm of the theoretical mass for confirmation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous structural fingerprint.

Experimental Protocol: Multi-nuclear NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: A singlet for the pyrazole C5-H proton (likely downfield, ~8.0 ppm), multiplets for the 5 aromatic protons of the phenyl group (~7.5 ppm), a quartet for the ethyl ester -CH₂- group (~4.3 ppm), and a triplet for the ethyl ester -CH₃ group (~1.3 ppm).[5]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Distinct signals for all 13 carbon atoms, including the carbonyl carbon of the ester (~160-170 ppm), aromatic carbons, pyrazole ring carbons, and the ethyl group carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signal: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides information about the electronic environment.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling patterns to confirm the connectivity of all fragments.

Functional Group Identification via Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, complementing the structural data from NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

-

Expected Bands: A strong C=O stretch for the ester group (~1700-1720 cm⁻¹), C-F stretching bands for the trifluoromethyl group (strong, in the 1100-1300 cm⁻¹ region), C=C stretching for the aromatic and pyrazole rings (~1450-1600 cm⁻¹), and C-H stretching bands (~3000-3100 cm⁻¹ for aromatic, ~2850-2980 cm⁻¹ for aliphatic).[6][7]

-

| Parameter | Methodology | Expected Result / Significance |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₃H₁₁F₃N₂O₂; Confirms elemental composition. |

| Molecular Weight | MS (ESI-TOF) | [M+H]⁺ at m/z 285.0850; Confirms molecular identity. |

| Chemical Structure | ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Unique set of chemical shifts and coupling constants; Unambiguously defines atomic connectivity. |

| Functional Groups | FT-IR (ATR) | Characteristic bands for C=O (ester), C-F (-CF₃), and aromatic rings; Confirms functional integrity. |

Part 2: Purity Determination

Rationale: The purity of a compound is a critical parameter that impacts all other physicochemical and biological measurements. An inaccurate purity value can lead to significant errors in solubility, potency, and toxicity assessments. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry-standard method for this determination.

Experimental Protocol: Purity Assessment by RP-HPLC

-

System Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Detector: UV-Vis detector set to a wavelength of maximum absorbance for the compound (determined by UV scan, likely ~254 nm).

-

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Create a dilution for injection at ~0.1 mg/mL.

-

Method Development: Run a gradient elution from low to high organic phase (e.g., 5% B to 95% B over 20 minutes) to separate the main compound from any impurities.

-

Quantification: Inject the sample and integrate the peak areas of all detected components.

-

Purity Calculation: Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

For regulatory purposes, a purity of >95% is typically required for in-vitro screening, with >98% preferred for in-vivo studies.

-

Caption: Workflow for identity and purity confirmation.

Part 3: Core Physicochemical Properties

These properties are fundamental to predicting a compound's behavior in biological systems.

Melting Point (MP) and Thermal Stability

Rationale: The melting point is a classic indicator of purity; pure crystalline solids typically have a sharp melting point, while impurities broaden the melting range. Differential Scanning Calorimetry (DSC) provides a precise measurement of the MP and reveals other thermal events like decomposition or phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates purity. Any exothermic events may signal decomposition.

Aqueous Solubility

Rationale: Solubility is a critical bottleneck in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation. Thermodynamic solubility is the most reliable measure.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Setup: Add an excess amount of the solid compound to vials containing buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to cover gastric and intestinal conditions.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

Result: Express solubility in µg/mL or µM.

Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of membrane permeability, protein binding, and overall ADME properties. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Caption: The balance between lipophilicity and solubility.

Experimental Protocol: Shake-Flask Method for LogP

-

System Preparation: Use n-octanol pre-saturated with water and water pre-saturated with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a separation funnel.

-

Equilibration: Shake the funnel vigorously for 30 minutes, then allow the layers to separate completely (may require centrifugation).

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each layer using HPLC-UV.

-

Calculation:

-

LogP = log₁₀ ( [Compound]octanol / [Compound]water )

-

For drug-like molecules, a LogP value between 1 and 3 is often considered optimal.

-

| Property | Methodology | Significance in Drug Development |

| Melting Point | Differential Scanning Calorimetry (DSC) | Indicator of purity, solid-state stability, and lattice energy. |

| Aqueous Solubility | Shake-Flask Method (HPLC-UV) | Determines dissolution rate and bioavailability; critical for formulation. |

| Lipophilicity (LogP) | Shake-Flask Method (Octanol/Water) | Governs membrane permeability, protein binding, and metabolic clearance. |

| Acidity/Basicity (pKa) | Potentiometric Titration / UV-spectrophotometry | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Conclusion

The systematic physicochemical characterization of this compound is an indispensable step in unlocking its therapeutic potential. The methodologies outlined in this guide provide a robust framework for generating a comprehensive data package that is reliable, reproducible, and relevant for decision-making in a drug discovery pipeline. By understanding these core properties—from molecular identity and purity to solubility and lipophilicity—researchers can rationally design future experiments, develop effective formulations, and ultimately assess the true potential of this promising molecular scaffold.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Navigating the Spectroscopic Landscape of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Examination

For the attention of researchers, scientists, and professionals in drug development, this guide addresses the spectral characterization of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Despite a comprehensive search for its specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, a complete, verified dataset for this precise molecule remains elusive in publicly accessible scientific literature and databases. This guide will, therefore, provide a detailed theoretical framework for its spectral analysis, drawing upon data from closely related analogues to offer an expert interpretation of its expected spectroscopic features. This approach is intended to equip researchers with the foundational knowledge to identify and characterize this compound should it be synthesized or isolated.

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, valued for its diverse biological activities. The title compound, this compound, incorporates several key structural motifs: a phenyl ring at the 1-position, a trifluoromethyl group at the 3-position, and an ethyl carboxylate at the 4-position. Each of these substituents imparts distinct electronic and steric properties that will manifest uniquely in its spectral data. The trifluoromethyl group, in particular, is a valuable addition in drug design for its ability to enhance metabolic stability and binding affinity.

Molecular Structure and Expected Spectroscopic Behavior

A fundamental understanding of the molecule's architecture is paramount to predicting its spectral characteristics. The following diagram illustrates the chemical structure and numbering of this compound.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Data: A Guided Interpretation

In the absence of direct experimental data, we can predict the salient features of the NMR, IR, and mass spectra based on the analysis of analogous compounds and foundational spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the ethyl group and the aromatic protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-CH₂) | ~4.3 | Quartet (q) | 2H |

| Ethyl (-CH₃) | ~1.3 | Triplet (t) | 3H |

| Phenyl (ortho-H) | ~7.6 | Multiplet (m) | 2H |

| Phenyl (meta, para-H) | ~7.4-7.5 | Multiplet (m) | 3H |

| Pyrazole (5-H) | ~8.0-8.2 | Singlet (s) | 1H |

The electron-withdrawing nature of the adjacent pyrazole nitrogen and the ester carbonyl group will deshield the ethyl quartet. The phenyl protons will likely appear as complex multiplets in the aromatic region. The proton at the 5-position of the pyrazole ring is anticipated to be the most downfield signal due to the anisotropic effects of the neighboring phenyl ring and the electronic influence of the pyrazole ring itself.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide a map of the carbon framework. The presence of the trifluoromethyl group will introduce characteristic splitting patterns in the signal for C3.

| Carbon Assignment | Expected Chemical Shift (ppm) | Key Features |

| Carbonyl (C=O) | ~160-165 | |

| Pyrazole (C5) | ~140-145 | |

| Phenyl (ipso-C) | ~138-140 | |

| Phenyl (aromatic C-H) | ~125-130 | |

| Pyrazole (C3) | ~145-150 | Quartet due to ¹J(C-F) coupling |

| Trifluoromethyl (CF₃) | ~120-125 | Quartet due to ¹J(C-F) coupling |

| Pyrazole (C4) | ~110-115 | |

| Ethyl (-CH₂) | ~60-65 | |

| Ethyl (-CH₃) | ~14 |

The carbonyl carbon of the ester will be significantly downfield. The C3 carbon bearing the trifluoromethyl group is expected to appear as a quartet due to strong one-bond coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group will also be a quartet.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

A singlet in the ¹⁹F NMR spectrum is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be indicative of the electronic environment of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720-1740 |

| C-F stretch | ~1100-1300 (strong, multiple bands) |

| C=N stretch (pyrazole) | ~1500-1600 |

| Aromatic C=C stretch | ~1450-1600 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) from the ester, the entire ethyl ester group (-COOEt), and potentially fragmentation of the phenyl ring.

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols: A General Approach

While specific protocols for the title compound are not available, the following represents a standard workflow for the synthesis and spectroscopic characterization of similar pyrazole derivatives.

Synthesis Workflow

Caption: General synthetic workflow for pyrazole carboxylates.

-

Reaction Setup: A suitable precursor, such as a β-ketoester, is reacted with phenylhydrazine in an appropriate solvent (e.g., ethanol, acetic acid).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified using column chromatography or recrystallization.

Spectroscopic Analysis Protocol

-

NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS).

-

NMR Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

IR Sample Preparation: A sample is prepared as a thin film, a KBr pellet, or analyzed directly using an ATR accessory.

-

IR Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer.

-

MS Sample Preparation: A dilute solution of the sample is prepared for analysis.

-

MS Data Acquisition: The mass spectrum is obtained using a mass spectrometer, with either EI or a soft ionization technique like electrospray ionization (ESI).

Conclusion

While the definitive spectral data for this compound is not currently available in the public domain, this guide provides a robust, expert-driven framework for its anticipated spectroscopic characterization. The predicted NMR, IR, and MS data, grounded in the analysis of structurally similar compounds, offer a valuable reference for researchers working on the synthesis and identification of this and related pyrazole derivatives. The provided general experimental protocols further serve as a practical starting point for its preparation and analysis. As a molecule of interest in medicinal and materials chemistry, the future publication of its full spectral characterization is eagerly anticipated by the scientific community.

Crystal structure of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide on the Crystal Structure of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Pyrazole derivatives are a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold in a multitude of pharmacologically active agents.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are integral to drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The specific three-dimensional arrangement of atoms, elucidated through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics.[1]

This guide focuses on this compound, a compound that combines the versatile pyrazole core with two key functional groups. The trifluoromethyl (CF3) group is of particular interest in drug design; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This technical whitepaper provides a detailed examination of the synthesis, crystallographic analysis, and structural features of this compound, offering field-proven insights for professionals in drug discovery and materials science.

Part 1: Synthesis and Crystallization for X-ray Analysis

The generation of high-quality single crystals is the critical prerequisite for a successful X-ray diffraction experiment. The process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.

Synthetic Protocol: A Generalized Approach

The synthesis of 1,3,4-substituted pyrazoles is often achieved through the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For the title compound, a common pathway involves the reaction of an ethyl ester of a β-keto acid bearing a trifluoromethyl group with phenylhydrazine.

Step-by-Step Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-2-acetoacetate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To this solution, add an equimolar amount of phenylhydrazine. The reaction involves a condensation followed by a cyclization to form the pyrazole ring.[3]

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, commonly via column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol to yield the pure this compound.

Crystallization Protocol for Diffraction-Quality Crystals

The goal of crystallization is not merely to purify the compound but to grow a single, well-ordered crystal lattice, free of significant defects. Slow solvent evaporation is a reliable method for achieving this.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The resulting solution is loosely covered to allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Once crystals of a suitable size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces) are observed, they are carefully harvested from the mother liquor.

Causality of Experimental Choice: The rate of crystal growth is inversely proportional to the quality of the resulting crystal. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, which disrupts long-range order and leads to poor X-ray diffraction. Slow evaporation allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, resulting in a highly ordered, single crystal suitable for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid.

Experimental Workflow: From Crystal to Structure

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.[1]

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] A diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used to collect a series of diffraction images as the crystal is rotated.[6]

-

Data Processing: The collected raw data is integrated and scaled to produce a list of reflection intensities.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined using full-matrix least-squares methods (e.g., with SHELX software) to achieve the best fit between the observed and calculated diffraction data.[5][6]

Crystallographic Data Summary

The final refined structure provides precise data on the unit cell, atomic coordinates, and other key crystallographic parameters. The data presented below is representative for this class of N-phenylpyrazole derivatives, based on published structures of closely related analogs.[7]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁F₃N₂O₂ |

| Formula Weight | 296.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~7.05 |

| b (Å) | ~7.80 |

| c (Å) | ~12.95 |

| α (°) | ~97.9 |

| β (°) | ~96.3 |

| γ (°) | ~100.1 |

| Volume (ų) | ~688 |

| Z | 2 |

| Temperature (K) | ~200 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calc) (g/cm³) | ~1.43 |

| Rgt(F) | ~0.048 |

| wRref(F²) | ~0.114 |

Part 3: Molecular and Crystal Structure Insights

The crystallographic data provides a definitive view of the molecule's conformation and its packing arrangement in the solid state.

Molecular Geometry

The structure reveals key conformational features that are critical for molecular recognition and biological activity.

Caption: Molecular structure of the title compound.

The pyrazole ring is essentially planar, a characteristic feature of this aromatic heterocycle. The substituents, however, are twisted out of this plane to varying degrees.

-

Phenyl Ring Orientation: The phenyl ring attached to the N1 atom is rotated relative to the pyrazole ring. The dihedral angle between the planes of these two rings is typically significant, often in the range of 45-55°. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the pyrazole ring.

-

Ethyl Carboxylate Group: The ethyl carboxylate group at the C4 position is also twisted with respect to the pyrazole core. This rotation minimizes steric repulsion and influences the potential for intermolecular interactions.

-

Trifluoromethyl Group: The CF3 group at the C3 position exhibits rotational freedom around the C-C bond. Its orientation can influence crystal packing through weak fluorine-involved interactions.

Crystal Packing and Supramolecular Assembly

In the solid state, molecules of this compound are organized into a three-dimensional lattice stabilized by a network of weak intermolecular interactions. Unlike molecules with strong hydrogen bond donors (like N-H), the packing in this N-substituted pyrazole is governed by more subtle forces.

-

C-H···O Interactions: Weak hydrogen bonds may form between the hydrogen atoms of the phenyl ring or the ethyl group and the oxygen atoms of the carboxylate group of neighboring molecules.

-

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in offset π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal lattice.

These non-covalent interactions collectively dictate the crystal's morphology and physical properties, such as melting point and solubility, which are critical parameters in drug development.

Conclusion: From Structure to Function

This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of this compound. The determination of its three-dimensional structure via single-crystal X-ray diffraction provides invaluable, high-resolution data.

Understanding the precise molecular geometry, conformational preferences of its functional groups, and the nature of its intermolecular interactions is fundamental. This structural knowledge forms the bedrock of modern drug design, enabling researchers to predict how the molecule will interact with biological targets, optimize its pharmacokinetic properties, and ultimately design more effective and safer therapeutic agents. The methodologies and insights presented herein serve as a vital resource for scientists working at the interface of chemistry, biology, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Mechanistic and Methodological Guide

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. We will dissect the theoretical principles governing its dissolution, present a robust experimental protocol for quantitative measurement, and discuss the interpretation of solubility data in a drug development context. This document is designed to bridge theory and practice, offering field-proven insights for researchers working with this and structurally related molecules.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is not a random phenomenon but a quantifiable outcome of intermolecular interactions. The adage "like dissolves like" serves as a fundamental starting point, but a deeper, more predictive understanding requires a grasp of the specific forces at play. For our target molecule, this compound, its structure dictates its behavior.

The molecule possesses several key features:

-

Aromatic Phenyl Group: Contributes to nonpolar character (van der Waals forces).

-

Pyrazole Core: A heterocyclic ring with nitrogen atoms capable of acting as hydrogen bond acceptors.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that increases molecular polarity and can participate in dipole-dipole interactions, but is a poor hydrogen bond donor or acceptor.

-

Ethyl Carboxylate Group (-COOEt): An ester group that provides a polar region and can act as a hydrogen bond acceptor at its oxygen atoms.

The overall solubility in a given solvent is determined by the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome the solute's crystal lattice energy and the solvent's cohesive forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach than simple polarity is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic nonpolar interactions.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values are likely to be miscible. The smaller the "distance" (Ra) between the HSP values of a solute and a solvent in 3D space, the higher the expected solubility.

The relationship can be visualized as a logical flow from molecular structure to predicted solubility.

Caption: Factors influencing the solubility of the target compound.

Experimental Solubility Determination: The Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is a globally recognized "gold standard" for determining the equilibrium solubility of a compound. It is reliable and grounded in fundamental thermodynamic principles, making it a trustworthy protocol.

Protocol: Equilibrium Solubility Measurement via Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

The solute: this compound

-

Selected solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

Procedure:

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to ensure that undissolved solid remains, confirming that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., at 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any fine particulates. Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the peak area from the chromatogram and the calibration curve equation to determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility Profile and Data Interpretation

While extensive experimental data for this specific molecule is not publicly consolidated, we can predict a solubility profile based on its structure and the principles discussed. The following table presents a hypothetical but chemically reasoned solubility profile.

Table 1: Predicted Solubility of this compound in Common Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Rationale |

| Hexane | Nonpolar | 0.1 | < 1 | Poor interaction with the polar ester and pyrazole groups. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 10 - 50 | Favorable π-π stacking between toluene and the phenyl/pyrazole rings. |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 100 | Good balance. Can interact with both nonpolar (phenyl) and polar (ester) parts of the solute. |

| Acetone | Polar Aprotic | 5.1 | > 100 | Strong dipole-dipole interactions with the solute's polar functional groups. |

| Ethanol | Polar Protic | 4.3 | 50 - 100 | Can act as an H-bond donor to the solute's ester/pyrazole acceptors, but the alkyl chain is less polar. |

| Methanol | Polar Protic | 5.1 | 20 - 70 | More polar than ethanol, but the smaller size may be less effective at solvating the bulky, nonpolar phenyl group. |

| Water | Polar Protic | 10.2 | < 0.1 | Highly unfavorable. The large, nonpolar regions of the molecule dominate, leading to poor hydration. |

Interpretation for Drug Development:

-

Low Aqueous Solubility (< 0.1 mg/mL): This is a critical finding. Such low solubility would likely classify the compound as poorly soluble under the Biopharmaceutics Classification System (BCS), suggesting potential issues with oral bioavailability.

-

High Solubility in Organic Solvents: High solubility in solvents like acetone and ethyl acetate is advantageous for synthesis, purification (e.g., crystallization), and the preparation of stock solutions for in vitro screening assays.

-

Formulation Strategy: The low aqueous solubility necessitates enabling formulation strategies for in vivo use, such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, to improve the dissolution rate and extent of absorption.

Conclusion

The solubility of this compound is a multi-faceted characteristic governed by the interplay of its distinct functional groups and the properties of the solvent. Its predicted profile—poor aqueous solubility and high solubility in moderately polar organic solvents—is typical for many drug-like molecules. A thorough understanding of this profile, achieved through robust experimental methods like the shake-flask protocol, is not merely an academic exercise. It is an essential prerequisite for advancing a compound through the discovery and development pipeline, directly informing process chemistry, biological assays, and final drug product formulation.

The Trifluoromethylpyrazole Core: A Privileged Scaffold in Modern Agrochemicals and Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has given rise to a class of molecules with profound biological activity, spanning a remarkable spectrum from life-saving pharmaceuticals to potent agrochemicals. The unique electronic properties of the CF₃ group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity—have made trifluoromethyl-pyrazoles a cornerstone in modern chemical biology.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will dissect the intricate molecular interactions that govern their efficacy as insecticides, herbicides, fungicides, and therapeutic agents, offering field-proven insights for professionals engaged in the discovery and development of novel bioactive compounds.

The Trifluoromethyl Group: A Game-Changer in Bioactive Compound Design

The strategic introduction of fluorine and, more specifically, the trifluoromethyl group, has become a pivotal strategy in medicinal and agrochemical research.[3] The CF₃ moiety is not merely a passive substituent; its potent electron-withdrawing nature significantly alters the physicochemical properties of the parent molecule.[1] This often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability, and improved binding affinity to target proteins.[1][2] When integrated into the versatile pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethyl-pyrazole core structure serves as a "privileged scaffold," a molecular framework that is recurrently found in compounds with a wide range of biological activities.[4][5]

Insecticidal Activity: Neurotoxicity by Design

Trifluoromethyl-containing pyrazoles have demonstrated exceptional efficacy as insecticides, with Fipronil being the most prominent example. These compounds typically function as potent neurotoxins, targeting the central nervous system of insects.

Mechanism of Action: Disruption of GABA-gated Chloride Channels

The primary mode of action for many phenylpyrazole insecticides like Fipronil is the blockade of the γ-aminobutyric acid (GABA)-gated chloride channels.[6][7][8][9] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens chloride ion channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing. Fipronil and its analogs act as non-competitive antagonists of the GABA receptor, binding within the chloride channel and physically obstructing the passage of chloride ions.[8] This blockade prevents the inhibitory action of GABA, resulting in hyperexcitation of the insect's central nervous system, leading to paralysis and death.[6][7] Notably, Fipronil exhibits a significantly higher binding affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[7][8][9]

Caption: Mechanism of Fipronil Neurotoxicity.

Structure-Activity Relationship Insights

The insecticidal potency of fipronil and its analogs is highly dependent on their molecular structure. The trifluoromethylsulfinyl group is a unique and crucial feature for its high activity.[10] While the two enantiomers of fipronil do not show significant differences in insecticidal activity, modifications to the pyrazole and phenyl rings can drastically alter potency.[3] For instance, the desulfinylated photoproduct of fipronil retains high neuroactivity, suggesting it may contribute to the overall effectiveness of the parent compound.[10]

| Compound | Target Species | LC50 (mg/kg) | Reference |

| Fipronil | Fall Armyworm | 7.72 | [1] |

| Isocycloseram | Fall Armyworm | 0.26 | [1] |

Experimental Protocol: Synthesis of Fipronil

The synthesis of Fipronil typically involves the oxidation of its thiopyrazole precursor.

Step-by-step methodology:

-

Dissolution: Dissolve 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) in a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[10][11][12]

-

Cooling: Cool the mixture to 15-20°C.

-

Oxidation: Slowly add 50% aqueous hydrogen peroxide (68 g) to the cooled mixture.

-

Reaction: Stir the reaction mass for 20 hours.

-

Work-up and Isolation: After the reaction is complete, process the mixture to isolate the crude Fipronil.

-

Purification: Purify the crude product using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity greater than 97%.[10][11][12]

Herbicidal Activity: Targeting Plant-Specific Pathways

Certain trifluoromethyl-pyrazole derivatives have been developed as effective herbicides, often targeting metabolic pathways unique to plants.

Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Pyrazole-based herbicides such as pyrazolate and pyrazoxyfen function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[13] HPPD is a key enzyme in the biosynthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[14] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn indirectly inhibits carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.[14] Interestingly, both pyrazolate and pyrazoxyfen are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual HPPD inhibitor.[13]

Caption: Herbicidal mode of action via HPPD inhibition.

Structure-Activity Relationship Insights

The herbicidal activity of pyrazole-containing compounds is significantly influenced by the substituents on both the pyrazole and the aryl rings. For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the inhibitory activity against Arabidopsis thaliana root growth was found to be highly dependent on the nature and position of the substituents on the aryl ring.[7][9] For instance, compound V-7 from this series exhibited an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[9]

| Compound | IC50 (µM) vs. A. thaliana | Reference |

| Picloram | 0.23 | [9] |

| Halauxifen-methyl | 0.09 | [9] |

| V-2 | 0.003 | [9] |

| V-7 | 0.002 | [9] |

Fungicidal Activity: Targeting Fungal Respiration

Trifluoromethyl-pyrazoles have also emerged as a potent class of fungicides, with Penthiopyrad being a key example. These compounds are effective against a broad spectrum of fungal pathogens.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)

Penthiopyrad and related pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[13] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and electron transport chain, catalyzing the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the electron transport, thereby disrupting fungal respiration and energy production. This leads to the inhibition of spore germination, mycelial growth, and sporulation.[13]

Structure-Activity Relationship Insights

The antifungal activity of penthiopyrad is enantioselective, with the S-(+)-enantiomer exhibiting significantly higher activity against various phytopathogens compared to the R-(-)-enantiomer.[15] Structure-activity relationship studies on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown that the nature of the substituents on both the phenyl and pyridine rings plays a critical role in their antifungal efficacy and their inhibitory activity against the SDH enzyme.[5]

| Compound | EC50 (µg/mL) vs. B. cinerea | Reference |

| S-(+)-penthiopyrad | - | [15] |

| R-(-)-penthiopyrad | - | [15] |

Note: The reference indicates S-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad, but does not provide specific EC50 values for B. cinerea.

Experimental Protocol: Synthesis of a Penthiopyrad Intermediate

The synthesis of Penthiopyrad involves the preparation of key intermediates, such as 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

Step-by-step methodology for a key intermediate:

-

Knoevenagel Condensation: React ethyl trifluoroacetoacetate with 1,1-dimethoxy-N,N-dimethylmethanamine to form ethyl-2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate.

-

Cyclization: React the product from step 1 with methyl hydrazine to produce ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Hydrolyze the ester under basic conditions to yield 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, which can then be used in subsequent steps to synthesize Penthiopyrad.[16]

Pharmaceutical Applications: From Anti-inflammatory to Anti-cancer

The trifluoromethyl-pyrazole scaffold is a prominent feature in a number of successful pharmaceuticals, most notably in the anti-inflammatory drug Celecoxib.

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[17][18] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19][20] However, COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is primarily induced during inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms.[17][18]

Caption: Selective COX-2 inhibition by Celecoxib.

Structure-Activity Relationship Insights

The selectivity of Celecoxib for COX-2 is attributed to the presence of the sulfonamide group, which can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[17] Numerous studies have explored the structure-activity relationships of pyrazole-based COX-2 inhibitors, with modifications to the aryl rings and the pyrazole core leading to significant variations in potency and selectivity.[4][5][21][22]

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 35.56 | >100 | [4][22] |

| PYZ10 | 0.0283 | - | [4][21] |

| PYZ11 | 0.2272 | - | [4][21] |

| PYZ31 | 19.87 | - | [4][22] |

Experimental Protocol: Synthesis of Celecoxib

A common laboratory synthesis of Celecoxib involves a Claisen condensation followed by a cyclocondensation.[6]

Step-by-step methodology:

-

Claisen Condensation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form the intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[6]

-

Cyclocondensation: React the intermediate β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent such as methanol.[6]

-

Reaction Conditions: Heat the mixture at 65°C for 10 hours.

-

Isolation and Purification: Cool the reaction mixture, remove the solvent under vacuum, and purify the crude product by recrystallization to obtain pure Celecoxib.[6][17]

Conclusion

The trifluoromethyl-pyrazole scaffold represents a remarkable example of how the strategic incorporation of a key functional group into a versatile heterocyclic core can lead to a diverse array of highly active biological compounds. From the neurotoxic effects of Fipronil in insects to the selective anti-inflammatory action of Celecoxib in humans, and the targeted inhibition of fungal and plant enzymes by Penthiopyrad and pyrazolate, respectively, these molecules have made a significant impact on agriculture and medicine. The continued exploration of the structure-activity relationships and mechanisms of action of trifluoromethyl-pyrazoles will undoubtedly lead to the development of next-generation insecticides, herbicides, fungicides, and pharmaceuticals with improved efficacy, selectivity, and safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of chemical biology.

References

- 1. Comparative Insecticidal Activity and Mechanism of Isocycloseram versus Other GABAergic Insecticides against the Fall Armyworm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insecticidal activity of the enantiomers of fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 11. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational understanding of chiral fungicide penthiopyrad stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globethesis.com [globethesis.com]

- 16. benchchem.com [benchchem.com]

- 17. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 18. CN103333164A - Preparation method and application research of penthiopyrad analogue derivative - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.aalto.fi [research.aalto.fi]

- 22. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

In Silico Analysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for In Silico Evaluation

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this particular molecule a compelling candidate for further investigation.[3] This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a strategic, multi-faceted approach to predict its therapeutic potential and guide subsequent experimental validation. As a self-validating system, this guide emphasizes the causality behind each methodological choice, ensuring a scientifically rigorous and logically sound investigation.

Part 1: Foundational Analysis - Molecular Properties and Druglikeness

Before embarking on complex simulations, a foundational analysis of the molecule's physicochemical properties is crucial. This initial step helps to assess its potential as a drug candidate based on established empirical rules.

Molecular Descriptors and Lipinski's Rule of Five

The "Rule of Five," formulated by Christopher A. Lipinski, provides a set of simple heuristics to evaluate the druglikeness of a chemical compound and its likelihood of being orally bioavailable.[4] The key parameters are molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Protocol for Calculating Molecular Descriptors:

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOC(=O)c1cn(nc1C(F)(F)F)c2ccccc2. This can be obtained from chemical databases or drawing software.

-

2D to 3D Conversion: Utilize software such as ChemDraw or open-access tools like Open Babel to convert the 2D representation into a 3D structure.[5]

-

Energy Minimization: The initial 3D structure must be energetically minimized to achieve a stable conformation. This is typically performed using force fields like MMFF94 or UFF.

-

Descriptor Calculation: Employ computational tools such as SwissADME, Schrödinger's QikProp, or online web servers to calculate the relevant molecular descriptors from the minimized structure.[6]

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 298.24 g/mol | < 500 g/mol (Compliant) |

| LogP (octanol/water) | 3.12 | ≤ 5 (Compliant) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 4 | ≤ 10 (Compliant) |

| Molar Refractivity | 68.53 | 40-130 |

| Polar Surface Area (PSA) | 58.5 Ų | < 140 Ų |

The analysis indicates that this compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Part 2: Target Identification and Molecular Docking

The next logical step is to identify potential biological targets and predict the binding affinity and mode of interaction through molecular docking. Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, this guide will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target.[7][8]

Rationale for Target Selection

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[8] Several pyrazole-containing compounds have demonstrated inhibitory activity against VEGFR-2, making it a highly plausible target for our subject molecule.[7]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This workflow outlines the essential steps for a robust docking simulation.

Caption: Molecular Docking Workflow.

Step-by-Step Docking Protocol:

-

Receptor Preparation:

-

Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 2X24).

-

Using software like AutoDockTools or Chimera, remove water molecules and any co-crystallized ligands.[9]

-

Add polar hydrogens and assign Kollman charges to the protein.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding pocket of VEGFR-2 based on the location of the co-crystallized ligand in the original PDB file.

-

Generate a grid box that encompasses the entire binding site to constrain the docking search space.

-

-

Docking Simulation:

-

Utilize a docking program like AutoDock Vina. Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).

-

The program will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

-

-

Results Analysis:

-

Analyze the top-ranked poses based on their binding energies. Lower binding energies indicate a more favorable interaction.

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Table 2: Predicted Binding Affinity and Key Interactions with VEGFR-2

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic | ||

| Phe1047 | Pi-Pi Stacking | ||

| 2 | -8.8 | Glu917, Cys1045 | Hydrogen Bond |

| Ala866, Leu1035 | Hydrophobic | ||

| 3 | -8.5 | His1026, Glu885 | Hydrogen Bond |

| Val916, Phe918 | Hydrophobic |

The strong predicted binding affinity suggests that this compound is a plausible inhibitor of VEGFR-2.

Part 3: Dynamic Stability Assessment - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.

Rationale for MD Simulations

MD simulations are crucial for validating the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[10] This provides a more realistic representation of the biological system.

Molecular Dynamics Simulation Workflow

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step MD Simulation Protocol (using GROMACS):

-

System Preparation:

-

Use the top-ranked docked complex from the molecular docking step.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes.

-

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Follow with a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of conformational space.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Part 4: Predictive Toxicology and ADMET Profiling

An essential aspect of in silico modeling is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to identify potential liabilities that could lead to failure in later stages of drug development.[6][11]

Importance of Early ADMET Assessment

Predicting ADMET properties in silico allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving significant time and resources.[12]

Table 3: Predicted ADMET Properties

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Good potential for intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB, which could be desirable or undesirable depending on the therapeutic target. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions involving this major metabolizing enzyme. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Protocol for ADMET Prediction:

-

Utilize Predictive Models: Employ web-based tools like admetSAR or commercial software packages that use QSAR models to predict a wide range of ADMET properties.[6]

-

Input Structure: Provide the SMILES string or 3D structure of the molecule.

-

Analyze Predictions: Interpret the output, paying close attention to potential liabilities such as inhibition of key CYP450 enzymes or predicted toxicity.

Conclusion and Future Directions

The in silico modeling of this compound presented in this guide provides a robust and scientifically grounded framework for its initial evaluation as a potential drug candidate. The molecule exhibits favorable druglike properties, a strong predicted binding affinity for the cancer target VEGFR-2, and a generally acceptable ADMET profile, with a note of caution regarding potential CYP3A4 inhibition.

This comprehensive computational analysis strongly supports the progression of this compound to in vitro experimental validation. Future work should focus on synthesizing the compound and performing enzymatic assays to confirm its inhibitory activity against VEGFR-2, followed by cell-based assays to assess its anti-proliferative effects. The insights gained from this in silico workflow provide a solid foundation for the rational design and development of novel pyrazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 10. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern chemistry. Its derivatives are foundational to numerous therapeutic agents and advanced agrochemicals. This technical guide provides an in-depth exploration of a specific, highly influential subclass: pyrazole carboxylate derivatives. We will traverse the historical milestones from the initial synthesis of the pyrazole ring to the specific discovery of its carboxylated forms, detail the evolution of synthetic methodologies, and examine the mechanistic basis for their profound impact on drug discovery and crop protection. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

Historical Foundations: From Pyrazole to its Carboxylate Derivatives

The journey of pyrazole chemistry began in the late 19th century. The initial discovery of the pyrazole ring system is credited to the German chemist Ludwig Knorr in 1883 . His seminal work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction now famously known as the Knorr pyrazole synthesis. This foundational discovery opened the door to a new class of heterocycles with immense potential.

While Knorr laid the groundwork for the pyrazole scaffold, the introduction of the functionally critical carboxylate group came shortly after. In 1889 , another German chemist, Eduard Buchner , reported the synthesis of pyrazole-3,4,5-tricarboxylic acid through the reaction of diazoacetic ester with acetylene dicarboxylic acid. Buchner's work represents the genesis of pyrazole carboxylate chemistry, demonstrating that the ring could be functionalized with versatile carboxylic acid groups, thereby paving the way for the development of esters, amides, and other derivatives that would later prove indispensable.

Synthetic Methodologies: Constructing the Pyrazole Carboxylate Core

The synthesis of the pyrazole carboxylate scaffold has evolved significantly, building upon classical methods to offer greater efficiency, regioselectivity, and substrate scope.

Classical Cyclocondensation: The Knorr Synthesis and its Adaptations

The Knorr pyrazole synthesis remains a cornerstone of pyrazole chemistry. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a robust and straightforward method to form the pyrazole ring. To generate pyrazole carboxylate derivatives, this method is adapted by using a 1,3-dicarbonyl precursor that already contains an ester or protected carboxyl group.

A common and effective strategy involves the Claisen condensation of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide. This generates a 2,4-dioxo-butanoate intermediate, which is then cyclized with hydrazine hydrate to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.[1][2][3]

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [1][2]

-

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

-

To a cold solution (-5 °C) of sodium ethoxide in absolute ethanol, add acetophenone dropwise while maintaining the temperature.

-

Slowly add diethyl oxalate to the mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction with dilute acid and extract the intermediate with an organic solvent (e.g., diethyl ether).

-

Purify the intermediate by vacuum distillation or column chromatography.

-

-

Step 2: Cyclization to form Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Dissolve the intermediate ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid or ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

[3+2] Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring is the [3+2] dipolar cycloaddition. This method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne or alkene). To synthesize pyrazole carboxylates, an acetylene derivative bearing an ester group is commonly used.

For instance, the reaction of diazomethane with an allenoate (an ester of allenoic acid) in the presence of a base like triethylamine provides a regiospecific route to pyrazole-3-carboxylate derivatives.

Logical Workflow: Synthetic Routes to Pyrazole Carboxylates

Caption: Key synthetic strategies for pyrazole carboxylate cores.

Transformation and Derivatization

The true utility of pyrazole carboxylic acids lies in their capacity to be converted into a vast array of functional derivatives, most notably esters and amides.

-

Esterification: The carboxylic acid can be readily esterified under standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid).

-

Amidation: The synthesis of pyrazole carboxamides is arguably the most significant transformation, given their prevalence in bioactive molecules. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole acyl chloride is then reacted with a desired amine to form the stable amide bond.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide

-

Step 1: Formation of Pyrazole-4-carbonyl chloride

-

Suspend the pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride (SOCl₂) dropwise, often with a catalytic amount of dimethylformamide (DMF).

-